N-(3,3-diphenylpropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(3,3-Diphenylpropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo-pyrimidine derivative characterized by a 1-methyl group at the pyrazole ring and a 3,3-diphenylpropylamine substituent at the 4-position of the pyrimidine ring. Pyrazolo[3,4-d]pyrimidines are known for their role as kinase inhibitors, anticancer agents, and phosphodiesterase inhibitors, with substituents critically influencing bioactivity and pharmacokinetics .
Properties
Molecular Formula |
C21H21N5 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H21N5/c1-26-21-19(14-25-26)20(23-15-24-21)22-13-12-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14-15,18H,12-13H2,1H3,(H,22,23,24) |
InChI Key |
CDJMQNUJDVKEPC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation of Cinnamonitrile
The side chain originates from cinnamonitrile and benzene via AlCl₃-catalyzed Friedel-Crafts alkylation, yielding 3,3-diphenylpropionitrile (95–98% yield). Excess benzene acts as both solvent and reactant, minimizing byproducts.
Reaction Conditions :
-
Catalyst : Anhydrous AlCl₃ (1.2 equiv)
-
Temperature : Reflux (80–110°C)
-
Time : 6–8 hours
Catalytic Hydrogenation to 3,3-Diphenylpropylamine
The nitrile intermediate undergoes hydrogenation using Raney nickel or nickel/diatomaceous earth under ammonia-saturated conditions.
| Parameter | Value |
|---|---|
| Catalyst | 5% Ni/diatomaceous earth |
| Pressure | 2–5 MPa H₂ |
| Temperature | 80–120°C |
| Solvent | Methanol |
| Yield | 93–95% |
Post-hydrogenation, vacuum distillation purifies the amine (bp 172–175°C at 5 mmHg).
Construction of the Pyrazolo[3,4-d]pyrimidin-4-amine Core
Pyrimidine Ring Formation
Source details a Knoevenagel condensation between 2,6-dichloropyrimidine-4-carboxylic acid and malononitrile, forming a diaminopyrimidine intermediate. Subsequent cyclization with hydrazine derivatives constructs the pyrazole ring.
Key Step :
Methylation at the 1-Position
The pyrazole nitrogen is methylated using dimethyl sulfate or methyl iodide under basic conditions (K₂CO₃ or NaH).
Representative Protocol :
-
Methylating Agent : CH₃I (1.1 equiv)
-
Base : K₂CO₃ (2.0 equiv)
-
Solvent : DMF, 60°C, 3 hours
Coupling of Pyrazolo-Pyrimidine and 3,3-Diphenylpropylamine
Nucleophilic Substitution
The 4-amino group on the pyrimidine attacks a leaving group (e.g., chloride) on the propylamine side chain. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems.
Conditions :
Reductive Amination (Alternative Route)
Condensing the pyrazolo-pyrimidine-4-amine with 3,3-diphenylpropanal followed by NaBH₄ reduction provides moderate yields (65–72%) but requires strict moisture control.
Process Optimization and Scalability
Solvent Reduction
The patent emphasizes minimizing solvent use by employing excess benzene in Friedel-Crafts reactions, reducing waste by 40% compared to traditional methods.
One-Pot Strategies
Combining the Schiff base formation, methylation, and hydrolysis of the 3,3-diphenylpropylamine side chain into a single reactor improves throughput (10–15% yield increase).
Purification Techniques
-
Crystallization : The final product is isolated as a hydrochloride salt via ethanol/water recrystallization (mp 148–150°C).
-
Distillation : Side-chain intermediates are purified via vacuum distillation to ≥98% purity.
Comparative Analysis of Methodologies
Method A excels in yield and safety, while Method B offers modularity for structural variants.
Chemical Reactions Analysis
N-(3,3-diphenylpropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazolo[3,4-d]pyrimidine core.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anti-inflammatory Applications
N-(3,3-diphenylpropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown significant potential as an anti-inflammatory agent . Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes.
Key Findings:
- Certain derivatives exhibit IC50 values indicating effective inhibition of COX enzymes, suggesting their utility in treating inflammatory diseases.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 5.0 | COX-2 |
| Other similar pyrazolo derivatives | 10.0 | COX-1 |
Antitumor Activity
The compound has also been investigated for its antitumor properties . Studies have demonstrated that it can interfere with cellular pathways involved in cancer progression.
Case Studies:
- In vitro studies on various cancer cell lines (e.g., HepG2 for liver cancer and A549 for lung cancer) revealed promising results.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 5.35 |
| A549 | 8.74 |
These findings suggest that this compound could be a valuable candidate for further development as an anticancer drug.
Mechanism of Action Studies
Understanding the mechanism of action is crucial for optimizing the compound's therapeutic efficacy. Interaction studies often focus on:
- Binding affinities to specific receptors.
- Effects on signaling pathways related to inflammation and tumorigenesis.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-pyrazolo[3,4-d]pyrimidin-6-amines | Lacks diphenylpropyl substitution | Antitumor activity |
| 2-amino-pyrazolo[3,4-b]pyridine derivatives | Different ring structure | Anti-inflammatory properties |
| N-(phenyl)pyrazolo[3,4-d]pyrimidine | Simple phenyl substitution | Moderate anti-cancer effects |
The distinctive substitution pattern of this compound may enhance selectivity towards biological targets compared to other similar compounds.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Substituent Impact on Bioactivity
- Aromatic Side Chains : The 3,3-diphenylpropyl group in the target compound likely enhances lipophilicity and receptor binding affinity compared to simpler alkyl or aniline substituents (e.g., 3a’s phenyl group). However, bulky substituents may reduce solubility, necessitating formulation optimization .
- Halogenation : Chloro (e.g., 7d in ) and iodo (e.g., Intermediate 100 in ) substituents improve electrophilic reactivity, aiding in cross-coupling reactions for drug development .
- Methyl/Ethyl Groups : Methyl at the 1-position (common in many analogs) stabilizes the pyrazole ring, while ethyl at the 3-position (Compound V) may enhance metabolic stability .
Biological Activity
N-(3,3-diphenylpropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in oncology and anti-inflammatory applications. This compound is characterized by a unique molecular structure that includes a pyrazolo[3,4-d]pyrimidine core modified by a 3,3-diphenylpropyl group and a methyl group at the 1-position. Its molecular formula is C21H21N5 with a molecular weight of 343.4 g/mol.
Antitumor Properties
Research indicates that this compound exhibits significant antitumor activity . Compounds within this class have been shown to interfere with cellular pathways critical to cancer progression. For instance, studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit key enzymes involved in tumor growth and metastasis.
Case Study: Inhibition of Cancer Cell Lines
A study assessed the efficacy of various pyrazolo[3,4-d]pyrimidine derivatives against several cancer cell lines. The results showed that this compound significantly inhibited cell proliferation in breast and lung cancer models. The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 12.8 |
These findings suggest that the compound may serve as a potential therapeutic agent in treating specific types of cancer.
Anti-inflammatory Activity
This compound has also demonstrated anti-inflammatory properties . Research has shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play pivotal roles in inflammatory processes.
Inhibition of COX Enzymes
In vitro studies indicated that the compound effectively suppressed COX enzyme activity. The IC50 values for COX inhibition were recorded as follows:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Diclofenac | 6.74 | 1.10 |
These results indicate that while the compound shows promising anti-inflammatory effects, it is less potent than established anti-inflammatory drugs like diclofenac.
The mechanism by which this compound exerts its biological effects involves interaction with various biological targets:
- Inhibition of Key Enzymes : The compound inhibits cyclooxygenase enzymes and other inflammatory mediators.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells by modulating signaling pathways associated with cell proliferation.
- Apoptosis Induction : Evidence suggests it can trigger apoptosis in malignant cells through mitochondrial pathways.
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute significantly to its biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Diphenylpropyl Group | Enhances lipophilicity and potential bioavailability |
| Methyl Group at Position 1 | Influences binding affinity to biological targets |
| Pyrazolo[3,4-d]pyrimidine Core | Essential for antitumor and anti-inflammatory effects |
The presence of the diphenylpropyl group is particularly noteworthy as it may improve selectivity towards biological targets compared to simpler analogs.
Q & A
Q. What are the common synthetic routes for N-(3,3-diphenylpropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrazolopyrimidine precursors (e.g., 4,6-dichloro derivatives) are reacted with amines under basic conditions. Key steps include:
- Dissolving intermediates in polar aprotic solvents (e.g., acetonitrile or DMF) .
- Using catalysts like Pd(dppf)Cl₂ for Suzuki-Miyaura cross-coupling to introduce aryl/alkyl groups .
- Purification via silica gel chromatography (e.g., 20% MeOH/EtOAc) or recrystallization from acetonitrile .
- Reaction monitoring with TLC or HPLC to confirm intermediate formation .
Q. How is structural confirmation performed for this compound?
- Methodological Answer : Structural elucidation relies on spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Peaks for pyrazolopyrimidine protons (δ 8.0–9.0 ppm) and methyl groups (δ 3.7–4.0 ppm) confirm core structure . Aromatic protons (δ 6.5–7.5 ppm) validate diphenylpropyl substituents.
- Mass Spectrometry (LC-MS/HRMS) : Molecular ion peaks (e.g., m/z 320 [M+H]⁺) confirm molecular weight .
- IR Spectroscopy : Absorptions for amine (3300–3400 cm⁻¹) and aromatic C=C (1600–1500 cm⁻¹) groups .
- Elemental Analysis : Matches calculated vs. observed C/H/N percentages to verify purity .
Advanced Research Questions
Q. How can researchers optimize synthetic yield under varying reaction conditions?
- Methodological Answer : Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates in cross-coupling reactions .
- Catalyst Screening : Testing Pd catalysts (e.g., Pd(dppf)Cl₂ vs. Pd(PPh₃)₄) to improve coupling efficiency .
- Temperature Control : Microwave-assisted synthesis (100–120°C) reduces reaction time and improves regioselectivity .
- Base Optimization : Using DIPEA or K₂CO₃ to deprotonate amines and drive nucleophilic substitution .
- Scale-Up Adjustments : Increasing equivalents of boronic acids (1.5–2.0 eq) in Suzuki reactions to minimize side products .
Q. What methodologies assess the compound’s selectivity across kinase isoforms?
- Methodological Answer : Kinase selectivity is evaluated via:
- In Vitro Kinase Panels : Testing inhibition against a panel of kinases (e.g., RET, EGFR, ABL) at varying concentrations (e.g., 10 nM–10 µM) .
- Cellular Assays : Measuring phosphorylation inhibition (e.g., ERK1/2 in MCF-7 cells) via Western blotting .
- Molecular Docking : Using PDB structures (e.g., EGFR T790M/L858R, PDB: 5EDQ) to predict binding interactions and selectivity .
- Selectivity Index (SI) : Calculating IC₅₀ ratios (target kinase vs. off-target kinases) to quantify specificity .
Q. How can spectral data discrepancies (e.g., NMR shifts) be resolved during structural analysis?
- Methodological Answer : Discrepancies are addressed through:
- 2D NMR (COSY, HSQC) : Resolving overlapping signals by correlating ¹H-¹³C couplings .
- Isotopic Labeling : Using deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference in ¹H NMR .
- Computational Modeling : Comparing experimental chemical shifts with DFT-calculated values .
- X-ray Crystallography : Resolving ambiguous substituent orientations (if crystals are obtainable) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across cell lines?
- Methodological Answer : Contradictions may arise from:
- Cell Line Variability : Differences in receptor expression (e.g., EGFR in A549 vs. MCF-7 cells) require normalization to housekeeping genes .
- Assay Conditions : Standardizing incubation times (e.g., 24–72 hours) and serum-free media to reduce variability .
- Dose-Response Curves : Repeating experiments with 8–10 concentration points to improve IC₅₀ accuracy .
- Off-Target Effects : Profiling against unrelated targets (e.g., GPCRs) to confirm mechanism specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
